2-acetamido-N-benzyl-3-phenylpropanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-benzyl-3-phenylpropanamide typically involves the reaction of benzylamine with 2-acetamido-3-phenylpropanoic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-N-benzyl-3-phenylpropanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-acetamido-N-benzyl-3-phenylpropanamide is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a catalyst in certain reactions.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound is employed in the synthesis of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-acetamido-N-benzyl-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, it has been shown to enhance the slow inactivation of voltage-gated sodium channels, which is crucial for its anticonvulsant and analgesic activities . Additionally, it binds to collapsin-response mediator protein 2 (CRMP-2), influencing neuronal signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-acetamido-N-benzyl-3-methoxypropanamide: Known for its anticonvulsant properties.
2-acetamido-3-phenyl-N-(phenylmethyl)propanamide: Shares structural similarities but differs in its functional groups.
Uniqueness
2-acetamido-N-benzyl-3-phenylpropanamide is unique due to its specific combination of benzyl and phenyl groups, which confer distinct chemical and biological properties. Its ability to modulate sodium channels and interact with CRMP-2 sets it apart from other similar compounds .
Properties
IUPAC Name |
2-acetamido-N-benzyl-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14(21)20-17(12-15-8-4-2-5-9-15)18(22)19-13-16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGGJEUAXSJKHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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